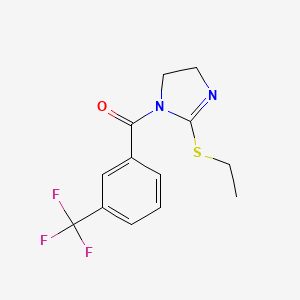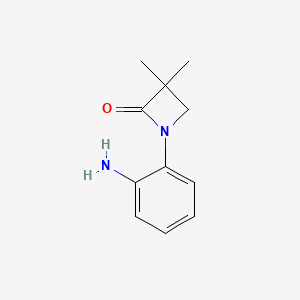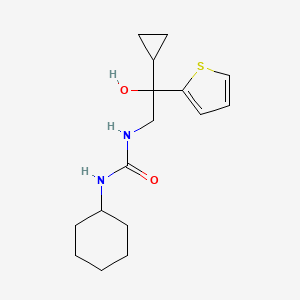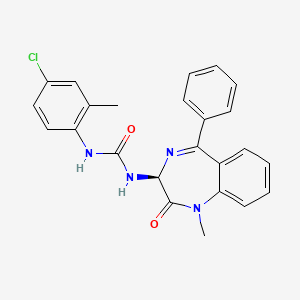![molecular formula C15H8Cl2F3N5O3S2 B2446951 3-{5-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3,4-thiadiazol-2-yl}-1-(2-chlorobenzenesulfonyl)urea CAS No. 2085690-18-0](/img/structure/B2446951.png)
3-{5-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3,4-thiadiazol-2-yl}-1-(2-chlorobenzenesulfonyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{5-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3,4-thiadiazol-2-yl}-1-(2-chlorobenzenesulfonyl)urea is an organic compound with a complex structure, often leveraged in various scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of this compound involves multiple synthetic steps. A typical approach starts with the formation of the 1,3,4-thiadiazole core through the reaction of thiosemicarbazide with a carboxylic acid derivative under acidic conditions. Subsequently, the pyridine moiety is introduced via a condensation reaction with 3-chloro-5-(trifluoromethyl)pyridine. The sulfonylurea structure is formed in the final step through the reaction of the intermediate with 2-chlorobenzenesulfonyl chloride.
Industrial Production Methods
In an industrial setting, the synthesis of 3-{5-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3,4-thiadiazol-2-yl}-1-(2-chlorobenzenesulfonyl)urea typically employs continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized for high yield and purity, often involving the use of catalysts and solvent systems tailored to the specific steps in the synthesis.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Oxidative reactions typically result in the formation of sulfone derivatives.
Reduction: : Reduction processes can lead to the cleavage of the sulfonylurea bond.
Substitution: : Nucleophilic substitution reactions are common, particularly at the pyridine and thiadiazole rings.
Common Reagents and Conditions
Oxidation: : Strong oxidizing agents like potassium permanganate under acidic conditions.
Reduction: : Use of lithium aluminum hydride or catalytic hydrogenation.
Substitution: : Nucleophiles such as amines or alkoxides under mild to moderate conditions.
Major Products
Oxidation: : Sulfone derivatives.
Reduction: : Amine derivatives.
Substitution: : Various substituted products depending on the nucleophile used.
Scientific Research Applications
The compound finds applications in:
Chemistry: : As a building block in organic synthesis.
Biology: : Studied for its potential as an enzyme inhibitor.
Medicine: : Investigated for its antimicrobial and anticancer properties.
Industry: : Used in the development of advanced materials due to its stability and functional group versatility.
Mechanism of Action
The compound exerts its effects primarily through interaction with biological targets such as enzymes and receptors. Its mechanism of action involves binding to the active sites, inhibiting or modifying the activity of the target molecules. Key pathways affected include signal transduction and metabolic pathways.
Comparison with Similar Compounds
Compared to other sulfonylurea derivatives, 3-{5-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3,4-thiadiazol-2-yl}-1-(2-chlorobenzenesulfonyl)urea is unique due to its:
Structural Complexity: : The presence of both a thiadiazole and a pyridine ring.
Functional Group Diversity: : Multiple reactive sites for further chemical modification.
Similar Compounds
1-(2-Chlorobenzenesulfonyl)-3-(4-fluorophenyl)urea.
3-(5-Methyl-1,3,4-thiadiazol-2-yl)-1-(2,4-dichlorobenzenesulfonyl)urea.
1-(4-Chlorophenyl)-3-{5-[2-(trifluoromethyl)pyridin-4-yl]-1,3,4-thiadiazol-2-yl}urea.
Each similar compound varies in its specific applications and reactivity, but shares a common core of sulfonylurea and heterocyclic ring structures.
Properties
IUPAC Name |
1-(2-chlorophenyl)sulfonyl-3-[5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3,4-thiadiazol-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl2F3N5O3S2/c16-8-3-1-2-4-10(8)30(27,28)25-13(26)22-14-24-23-12(29-14)11-9(17)5-7(6-21-11)15(18,19)20/h1-6H,(H2,22,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXUWDHMWXYBFAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)NC(=O)NC2=NN=C(S2)C3=C(C=C(C=N3)C(F)(F)F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl2F3N5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-((3-methylbut-2-en-1-yl)oxy)benzofuran-3(2H)-one](/img/structure/B2446872.png)

![4-ethoxy-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,5-dimethylbenzenesulfonamide](/img/structure/B2446874.png)
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-methylbenzenesulfonamide](/img/structure/B2446875.png)

![[3-(4-bromophenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl]acetic acid](/img/structure/B2446878.png)
![N-[4-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]phenyl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2446879.png)
![2-cyclohexyl-3-(furan-2-ylmethyl)-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2446880.png)

![3-Methoxy-1-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(trifluoromethyl)cyclobutane-1-carboxylic acid](/img/structure/B2446884.png)
![N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2446886.png)
![Methyl 2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetate](/img/structure/B2446887.png)
